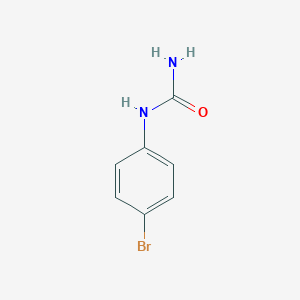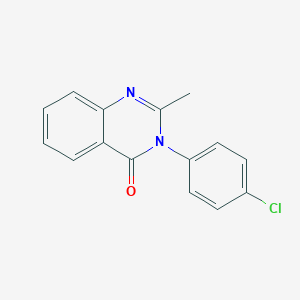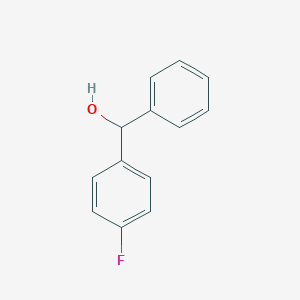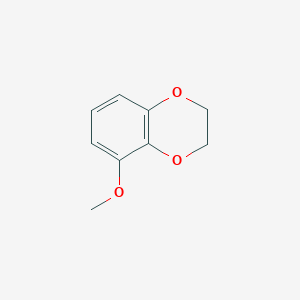
2,3-Dihydro-5-methoxy-1,4-benzodioxin
概述
描述
2,3-Dihydro-5-methoxy-1,4-benzodioxin is a chemical compound that belongs to the class of benzodioxins. This compound has gained significant attention from the scientific community due to its unique properties and potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
作用机制
The mechanism of action of 2,3-Dihydro-5-methoxy-1,4-benzodioxin is not fully understood. However, studies have shown that this compound exerts its effects through the modulation of various signaling pathways and the inhibition of key enzymes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. In addition, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
生化和生理效应
Studies have shown that 2,3-Dihydro-5-methoxy-1,4-benzodioxin exerts various biochemical and physiological effects. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2,3-Dihydro-5-methoxy-1,4-benzodioxin in lab experiments is its high potency and selectivity. This compound has been found to exhibit significant activity against various targets, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on 2,3-Dihydro-5-methoxy-1,4-benzodioxin. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail to gain a better understanding of its effects. Furthermore, the potential use of 2,3-Dihydro-5-methoxy-1,4-benzodioxin in material science and nanotechnology should also be explored.
科学研究应用
2,3-Dihydro-5-methoxy-1,4-benzodioxin has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been found to exhibit significant activity against a wide range of diseases, including cancer, inflammation, and neurological disorders. In addition, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to possess antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs.
属性
CAS 编号 |
1710-55-0 |
|---|---|
产品名称 |
2,3-Dihydro-5-methoxy-1,4-benzodioxin |
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC 名称 |
5-methoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H10O3/c1-10-7-3-2-4-8-9(7)12-6-5-11-8/h2-4H,5-6H2,1H3 |
InChI 键 |
DLMVOXMRGJFYOC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OCCO2 |
规范 SMILES |
COC1=CC=CC2=C1OCCO2 |
其他 CAS 编号 |
1710-55-0 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


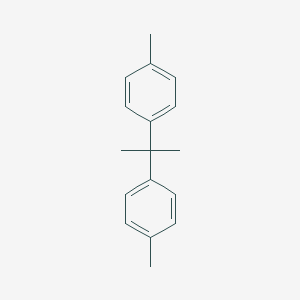
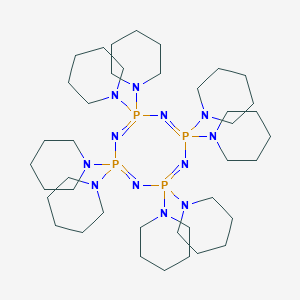
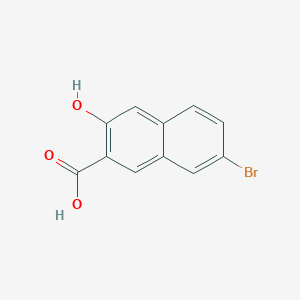

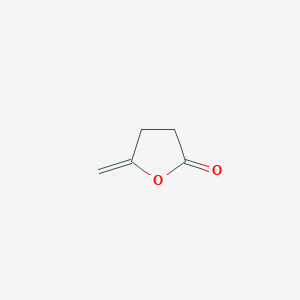
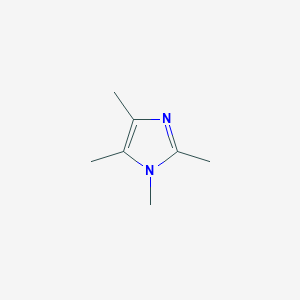
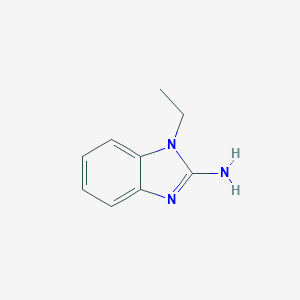
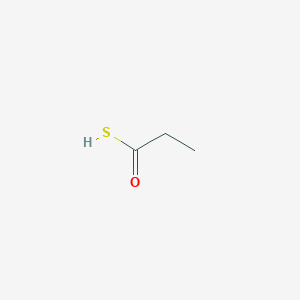
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)
